1,3-Difluoro-5-pentylbenzene

Vue d'ensemble

Description

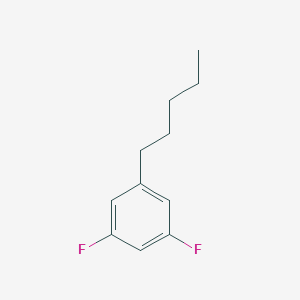

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 1 and 3 positions and a pentyl group at the 5 position on the benzene ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,3-Difluoro-5-pentylbenzene can be synthesized through several methods. One common approach involves the catalytic elimination of halogen from halogen-substituted 1,3-difluorobenzene. This process typically uses a catalyst such as manganese(III) porphyrin under mild conditions to achieve high site-selectivity .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as halogenation, catalytic elimination, and purification through distillation or recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions: 1,3-Difluoro-5-pentylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones under mild conditions using manganese(III) porphyrin as a catalyst.

Substitution: Electrophilic aromatic substitution reactions can occur, where the fluorine atoms or the pentyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Manganese(III) porphyrin, mild conditions, water as the main solvent.

Substitution: Electrophiles such as bromine cation, under conditions that favor the formation of a positively charged benzenonium intermediate.

Major Products:

Oxidation: 1,4-diketones.

Substitution: Various substituted benzene derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Pharmaceutical Development

1,3-Difluoro-5-pentylbenzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its fluorinated structure enhances the efficacy and selectivity of drug candidates, making it valuable in drug discovery and development processes.

- Case Study : Research from the University of Wrocław highlights its role in regioselective functionalization reactions, where it was used to synthesize complex molecules with high site-selectivity under mild conditions, indicating its utility in pharmaceutical applications .

Material Science

The compound is utilized in formulating advanced materials, including polymers and coatings. Its unique fluorinated structure improves chemical resistance and durability, making it suitable for high-performance applications.

- Properties : The dielectric properties of this compound make it a candidate for use in liquid crystal displays (LCDs), where stability and performance are critical.

Organic Synthesis

Researchers leverage the reactivity of this compound in organic synthesis to create complex molecules. This compound acts as a versatile building block that facilitates the introduction of fluorine into organic compounds.

- Synthesis Methods : Various synthetic routes have been reported for producing this compound, showcasing its adaptability in different chemical environments .

Environmental Applications

The compound is explored for its potential to develop environmentally friendly solvents and reagents. Its properties may contribute to greener chemical processes by reducing toxicity and environmental impact.

- Research Insight : Studies indicate that the presence of fluorine can modify the electronic properties of benzene derivatives, influencing their reactivity with nucleophiles and electrophiles, which is crucial for designing sustainable chemical processes .

Flavor and Fragrance Industry

Due to its aromatic properties, this compound is considered for use in flavor and fragrance formulations. It can provide unique scent profiles that appeal to consumers.

Comparative Analysis Table

| Compound | Fluorination | Alkyl Group | Unique Properties |

|---|---|---|---|

| This compound | Yes | Pentyl | High dielectric anisotropy |

| 1,3-Difluorobenzene | Yes | None | Simple difluorobenzene structure |

| Pentylbenzene | No | Pentyl | Baseline for reactivity without fluorination |

| 1-Fluoro-3-pentylbenzene | Yes | Pentyl | Single fluorine alters electronic properties |

Mécanisme D'action

The mechanism of action of 1,3-Difluoro-5-pentylbenzene involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound undergoes regioselective dual functionalization of C(sp3)–H bonds, leading to the formation of 1,4-diketones. This process is catalyzed by manganese(III) porphyrin, which facilitates the transformation under mild conditions .

Comparaison Avec Des Composés Similaires

1,3-Difluoro-5-pentylbenzene can be compared with other fluorinated aromatic compounds such as:

1,3-Difluorobenzene: Lacks the pentyl group, making it less hydrophobic and potentially less reactive in certain substitution reactions.

1,3-Difluoro-5-methylbenzene: Contains a methyl group instead of a pentyl group, resulting in different steric and electronic effects.

1,3-Difluoro-5-ethylbenzene: Similar to this compound but with a shorter alkyl chain, affecting its physical and chemical properties.

Activité Biologique

Overview

1,3-Difluoro-5-pentylbenzene is a fluorinated aromatic compound characterized by the presence of two fluorine atoms at the 1 and 3 positions and a pentyl group at the 5 position on the benzene ring. Its unique structure suggests potential biological activities, making it a subject of interest in various fields, including medicinal chemistry and materials science.

- Chemical Formula : CHF

- CAS Number : 121219-25-8

- Molecular Weight : 196.21 g/mol

Synthesis

This compound can be synthesized through several methods, including:

- Catalytic elimination from halogen-substituted derivatives.

- Oxidation reactions using manganese(III) porphyrin as a catalyst, yielding diketones under mild conditions.

The biological activity of this compound is largely attributed to its interactions with biological molecules. The compound has been shown to undergo regioselective dual functionalization of C(sp)–H bonds, leading to the formation of biologically relevant products such as diketones. This transformation is facilitated by manganese(III) porphyrin, which acts as a catalyst under mild conditions .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the effects of this compound on various cell lines. Preliminary data suggest that the compound exhibits moderate cytotoxic effects, with IC values indicating potential for further investigation in cancer research. Comparative studies with other fluorinated compounds indicate that structural modifications significantly affect biological activity.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in Table 1 below:

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial properties of fluorinated compounds, this compound was tested against common pathogens. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting its potential as an antimicrobial agent.

Case Study 2: Cytotoxic Effects

A cytotoxicity study involving human cancer cell lines demonstrated that this compound exhibited IC values comparable to established chemotherapeutic agents. This finding warrants further investigation into its mechanisms and potential applications in oncology.

Propriétés

IUPAC Name |

1,3-difluoro-5-pentylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2/c1-2-3-4-5-9-6-10(12)8-11(13)7-9/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDJZPOPHPSWRQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC(=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577996 | |

| Record name | 1,3-Difluoro-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121219-25-8 | |

| Record name | 1,3-Difluoro-5-pentylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.